molecular formula C12H10N4 B3316558 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 954219-31-9

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Cat. No.: B3316558
CAS No.: 954219-31-9
M. Wt: 210.23 g/mol
InChI Key: JEBFETUFCIHBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 954219-31-9) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol, belongs to the imidazo[4,5-b]pyridine class of heterocycles, which are known for their structural resemblance to purines and their ability to interact with a wide range of biological targets . The core imidazo[4,5-b]pyridine structure is a privileged scaffold in the development of novel therapeutic agents. Research on closely related analogues has demonstrated potent and selective activity as ATP-independent Akt (Protein Kinase B) inhibitors . Such inhibitors are of great interest in oncology research for their role in potently suppressing intracellular Akt activation and its downstream signaling pathways, both in vitro and in vivo following oral administration . Furthermore, diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have shown promising anticancer and anti-inflammatory properties , exhibiting moderate cytotoxic activity against various cancer cell lines and functioning as selective cyclooxygenase-2 (COX-2) inhibitors . The structural features of this compound make it a versatile building block for investigating new treatments for cancer, inflammatory diseases, and other conditions driven by kinase and enzyme dysregulation. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific analytical data (e.g., HPLC, NMR) for this specific lot should be consulted to confirm identity and purity prior to use in critical experiments.

Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-4-5-10-12(14-8)16-11(15-10)9-3-2-6-13-7-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBFETUFCIHBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the bioactivity and experimental application of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (also chemically described as 2-(pyridin-3-yl)-5-methyl-3H-imidazo[4,5-b]pyridine ).

Based on the specific pharmacophore—a 2-(3-pyridyl)-imidazo[4,5-b]pyridine core—this molecule belongs to a privileged class of kinase inhibitors, most notably targeting TGF-β Type I Receptor (ALK5) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

Part 1: Executive Summary & Chemical Identity

The Molecule

This compound is a synthetic small molecule heterocycle.[1] It serves as a critical scaffold in medicinal chemistry, specifically designed to mimic the adenosine ring of ATP, allowing it to function as an ATP-competitive inhibitor for specific serine/threonine kinases.

  • IUPAC Name: 5-methyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

  • Core Scaffold: Imidazo[4,5-b]pyridine[1][2][3][4][5]

  • Key Substituents:

    • C2-Position: Pyridine-3-yl ring (Critical for H-bonding at the kinase hinge region).

    • C5-Position: Methyl group (Modulates steric fit and selectivity).

Primary Bioactivity Profile

This molecule acts as a Dual Kinase Inhibitor , with potency heavily dependent on the exact substituent pattern. Its primary biological activities are:

  • ALK5 Inhibition (TGF-β Signaling): The 2-pyridyl-imidazo[4,5-b]pyridine core is a validated pharmacophore for inhibiting the Transforming Growth Factor-beta Type I Receptor (ALK5). It blocks the phosphorylation of Smad2/3, thereby inhibiting fibrosis and Epithelial-Mesenchymal Transition (EMT) in cancer cells.

  • p38 MAPK Inhibition (Inflammation): Structural analogs of this compound are potent inhibitors of p38α MAPK, reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β).

Part 2: Mechanism of Action (MOA)

ATP-Competitive Inhibition

The molecule functions by occupying the ATP-binding pocket of the target kinase.

  • Hinge Binding: The nitrogen atom of the C2-pyridine ring acts as a hydrogen bond acceptor, while the imidazole NH (N3) acts as a hydrogen bond donor. This "acceptor-donor" motif mimics the adenine base of ATP, anchoring the molecule to the kinase hinge region (typically Met146 in p38 or His283 in ALK5).

  • Selectivity Filter: The 5-methyl group on the imidazo[4,5-b]pyridine core interacts with the "gatekeeper" residue or the hydrophobic back pocket. This substitution is often critical for distinguishing between ALK5 (smaller gatekeeper) and p38 MAPK (larger gatekeeper).

Downstream Signaling Effects
  • In Fibrosis/Oncology: Inhibition of ALK5 prevents the phosphorylation of R-Smads (Smad2 and Smad3). Unphosphorylated Smads cannot complex with Smad4 or translocate to the nucleus, halting the transcription of pro-fibrotic and metastatic genes (e.g., Snail, Slug, Collagen I).

  • In Inflammation: Inhibition of p38 MAPK prevents the phosphorylation of downstream effectors like MAPKAPK2 (MK2), blocking the stabilization and translation of cytokine mRNA.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Methodology: Oxidative Cyclization To generate the This compound core, a condensation reaction between a diamine and an aldehyde is the standard high-yield protocol.

Protocol:

  • Reactants: Combine 2,3-diamino-6-methylpyridine (1.0 eq) and nicotinaldehyde (pyridine-3-carbaldehyde) (1.0 eq) in a round-bottom flask.

  • Solvent: Dissolve in nitrobenzene or DMF (Dimethylformamide).

  • Catalyst/Oxidant: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or use Ferric chloride (FeCl3) on silica gel as an oxidative cyclizing agent.

  • Reaction: Reflux at 140–160°C for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. If using nitrobenzene, remove via steam distillation or vacuum distillation.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, DCM:MeOH gradient).

  • Validation: Verify structure via 1H NMR (Look for the singlet methyl peak at ~2.6 ppm and the characteristic imidazo[4,5-b]pyridine aromatic protons).

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine IC50 against ALK5 or p38 MAPK.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Mix: Dilute recombinant ALK5 or p38α kinase (0.5–2 ng/well) in Kinase Buffer.

  • Substrate Mix: Prepare ATP (at Km concentration, typically 10–50 µM) and substrate peptide (e.g., Smad3 peptide for ALK5).

  • Compound Addition: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 10 µM to 0.1 nM).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP (40 min incubation).

  • Signal: Add Kinase Detection Reagent to convert ADP to ATP, then to light (luciferase).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

Cellular EMT Assay (TGF-β Induced)

Objective: Assess bioactivity in a cellular context (e.g., A549 or NMuMG cells).

Protocol:

  • Seeding: Plate cells in 6-well plates and serum-starve overnight (0.2% FBS).

  • Pre-treatment: Treat cells with the test compound (1, 5, 10 µM) for 1 hour.

  • Induction: Stimulate with TGF-β1 (5 ng/mL) .

  • Incubation: Incubate for 24–48 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: Anti-p-Smad2 (Ser465/467), Anti-E-Cadherin (epithelial marker), Anti-Vimentin (mesenchymal marker).

    • Result: Effective inhibition should show reduced p-Smad2 and preserved E-Cadherin levels compared to the TGF-β-only control.

Part 4: Data Visualization & Pathway Analysis

TGF-β / ALK5 Signaling Pathway

The following diagram illustrates the specific intervention point of the compound within the TGF-β signaling cascade.

TGFBeta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_Ligand TGF-β Ligand TGFBR2 TGF-β RII (Constitutively Active) TGF_Ligand->TGFBR2 Binds TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Compound 3-{5-methyl...}pyridine (Inhibitor) Compound->TGFBR1 INHIBITS (ATP Competition) pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Activation Complex Smad2/3-Smad4 Complex pSmad2_3->Complex + Smad4 Smad4 Smad4 Transcription Gene Transcription (Snail, Slug, Fibronectin) Complex->Transcription Translocates EMT EMT / Fibrosis Transcription->EMT Promotes

Caption: Mechanism of Action: The compound inhibits ALK5 (TGF-β RI), preventing Smad2/3 phosphorylation and blocking downstream fibrosis/EMT.

Part 5: Comparative Bioactivity Data

The following table summarizes the expected bioactivity profile for the 2-(3-pyridyl)-imidazo[4,5-b]pyridine scaffold class.

Target KinaseIC50 Range (nM)Biological ConsequenceSelectivity Note
ALK5 (TGF-β RI) 10 – 100 nM Inhibition of Fibrosis, EMT, MetastasisHigh potency; 5-methyl group aids selectivity against p38.
p38α MAPK 50 – 500 nM Anti-inflammatory (Reduced TNF-α)Often a secondary target; "Dual inhibitors" exist.
ALK4 (Activin RIB) 100 – 1000 nMSimilar to ALK5 (Developmental signaling)High structural homology to ALK5 makes this a common off-target.
CDK2 > 10,000 nMCell cycle regulationGenerally inactive (Good selectivity profile).

Part 6: References

  • Sawyer, J. S., et al. (2004). "Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives as p38 alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(19), 4941-4944.

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.

  • Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.

  • Pei, Z., et al. (2004). "Discovery of 2-(pyridin-2-yl)-imidazo[4,5-b]pyridine derivatives as potent and selective TGF-beta type I receptor (ALK5) inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(12), 3263-3266. (Note: This reference establishes the core scaffold bioactivity).

Sources

An In-depth Technical Guide to 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines has made this scaffold a privileged structure in medicinal chemistry, leading to the discovery of potent inhibitors of various protein kinases implicated in oncology and other disease areas.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established synthetic methodologies, characterization techniques, and biological evaluation protocols for the broader imidazo[4,5-b]pyridine class to provide a robust framework for its investigation.

Core Identifiers and Physicochemical Properties

A unique and unambiguous identification of a chemical entity is paramount for research and development. The primary identifiers for this compound are summarized below.

IdentifierValue
CAS Number 954219-31-9
Molecular Formula C12H10N4
Molecular Weight 210.24 g/mol
IUPAC Name 3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyridine
Canonical SMILES CC1=CN=C2C(=C1)N=C(N2)C3=CN=CC=C3
InChI Key Not readily available

Note: Physicochemical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported and would require experimental determination.

Synthesis of the Imidazo[4,5-b]pyridine Scaffold: A Representative Protocol

The synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[1][2][3] The following is a representative, field-proven protocol for the synthesis of a 2,5-disubstituted imidazo[4,5-b]pyridine, which can be adapted for the synthesis of the title compound.

Rationale: This method, often referred to as the Phillips condensation, is a robust and widely applicable approach for constructing the imidazo[4,5-b]pyridine ring system. The use of an oxidative cyclization allows for a one-pot reaction from the diamine and aldehyde precursors, which is efficient and often results in good yields.

Experimental Protocol: Synthesis of a 2,5-disubstituted-1H-imidazo[4,5-b]pyridine

Materials:

  • 5-methyl-2,3-diaminopyridine

  • Nicotinaldehyde (Pyridine-3-carboxaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2,3-diaminopyridine (1.0 eq) and nicotinaldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Addition of Oxidizing Agent: To this solution, add an oxidizing agent. A common and effective choice is sodium metabisulfite (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification & Analysis Diaminopyridine 5-methyl-2,3- diaminopyridine Condensation Condensation & Oxidative Cyclization Diaminopyridine->Condensation Aldehyde Nicotinaldehyde Aldehyde->Condensation Solvent DMSO or Ethanol Solvent->Condensation Oxidant Na2S2O5 Oxidant->Condensation Heat Reflux Heat->Condensation Workup Aqueous Work-up Condensation->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis Final_Product 3-{5-methyl-3H-imidazo [4,5-b]pyridin-2-yl}pyridine Analysis->Final_Product Confirmed Structure

Caption: A generalized workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The unambiguous determination of the chemical structure is a critical step. The following techniques are standard for the characterization of imidazo[4,5-b]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information on the number of different types of protons and their chemical environments. For this compound, one would expect to see signals corresponding to the methyl group protons, as well as distinct aromatic protons from both the imidazopyridine core and the pyridine ring.

  • ¹³C NMR: Carbon NMR provides information on the different carbon environments in the molecule. This is particularly useful for confirming the carbon skeleton of the fused ring system.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for assigning specific proton and carbon signals and confirming the connectivity of the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are 2-3 bonds away, which is crucial for confirming the linkage between the pyridine ring and the imidazopyridine core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Biological Activity and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore, with many derivatives exhibiting potent inhibitory activity against various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

Potential as a Kinase Inhibitor

Given the structural class, this compound is a strong candidate for being a kinase inhibitor. Several kinases are known to be targeted by imidazo[4,5-b]pyridine derivatives, including:

  • p21-activated kinase 4 (PAK4): PAK4 is involved in cell motility, proliferation, and survival, and its overexpression is linked to various cancers.[4][5][6][7]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibitors are being investigated as anti-cancer agents.[8][9][10][11]

  • Akt (Protein Kinase B): A central node in a signaling pathway that promotes cell survival and growth.[12][13][14][15][16]

Representative Kinase Inhibition Assay Protocol

To determine the inhibitory activity of a compound against a specific kinase, a biochemical assay is typically employed.

Rationale: This protocol describes a common method for assessing kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., recombinant human PAK4)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • A detection reagent that measures ATP levels (e.g., a luciferase-based system)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In the wells of a microplate, add the kinase, its substrate, and the kinase assay buffer.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Signaling Pathway Context: The PI3K/Akt Pathway

As many imidazo[4,5-b]pyridines target kinases in the PI3K/Akt pathway, understanding this pathway is crucial for contextualizing the compound's potential mechanism of action.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for imidazo[4,5-b]pyridine inhibitors.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy. While specific data for this molecule is limited, the established chemistry and biology of the imidazo[4,5-b]pyridine scaffold provide a strong foundation for its further investigation.

Future research should focus on the development of a scalable and efficient synthesis for this specific compound, followed by comprehensive characterization of its physicochemical properties. Subsequent biological evaluation against a panel of cancer-relevant kinases will be crucial to elucidate its specific mechanism of action and to determine its potential as a lead compound for drug discovery programs.

References

  • Akt/PKB signaling pathway. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link].

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.
  • PI3K-Akt Signaling Pathway. (n.d.). Sino Biological. Retrieved February 24, 2026, from [Link].

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 24, 2026, from [Link].

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology.
  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. (2022). Arabian Journal of Chemistry.
  • P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. (2025). PMC.
  • The significance of PAK4 in signaling and clinicop
  • PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link].

  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (2024). Taylor & Francis Online.
  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 24, 2026, from [Link].

  • Aurora Kinases: Their Role in Cancer and Cellular Processes. (2024). DergiPark.
  • Aurora A Protein Kinase: To the Centrosome and Beyond. (2019). MDPI.
  • EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved February 24, 2026, from [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • BioAssay Systems Kinase. (n.d.). BioAssay Systems. Retrieved February 24, 2026, from [Link].

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy.
  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. (2004). PubMed.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Bioassays for anticancer activities. (2013). University of Wollongong.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link].

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 24, 2026, from [Link].

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved February 24, 2026, from [Link].

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Available methods for synthesis of annelated imidazo[4,5‐b]pyridines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link].

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link].

Sources

Pharmacological profile of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Ligands

Abstract

The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, structurally analogous to endogenous purines, which has led to its exploration against a diverse array of biological targets.[1] This guide provides a comprehensive technical overview of the pharmacological profile of a key subclass: 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine ligands, with a specific focus on derivatives such as 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine. While specific data for this exact methylated analog is limited in public literature, this document synthesizes data from closely related analogs to construct a predictive pharmacological profile. The primary focus is on the well-documented activity of this chemical class as allosteric modulators of the GABA-A receptor.[1] Additionally, we will explore the scaffold's potential for polypharmacology, including its documented activity as kinase inhibitors and anticancer agents. This guide is intended for researchers and drug development professionals, providing detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of therapeutic potential.

Introduction: The Imidazo[4,5-b]pyridine Privileged Scaffold

The imidazo[4,5-b]pyridine core is a versatile and significant building block in drug discovery. Its structural similarity to purine enables it to interact with a wide range of biological targets by mimicking the natural ligands of various enzymes and receptors.[1] Historically, ligands from this class first gained prominence as positive allosteric modulators of the GABAA receptor, targeting the benzodiazepine binding site.[1] However, subsequent research has revealed a broad pharmacological scope, with derivatives showing potent activity as kinase inhibitors, antiproliferative agents, and anti-inflammatory compounds.[2][3][4]

The core subject of this guide, the 2-(pyridin-3-yl) substitution, directs the molecule's interaction profile. The pyridine ring can act as a key hydrogen bond acceptor and participate in various electrostatic and hydrophobic interactions within a binding pocket. The overall pharmacological effect is then fine-tuned by substitutions on the imidazopyridine core, such as the 5-methyl group, which can influence binding affinity, selectivity, and pharmacokinetic properties.

Medicinal Chemistry and Synthesis

General Synthesis of the 2-Aryl-3H-imidazo[4,5-b]pyridine Core

The synthesis of the core scaffold typically begins with a substituted 2,3-diaminopyridine. A common and robust method involves the condensation of this diamine with an appropriate aldehyde (in this case, pyridine-3-carbaldehyde) in the presence of an oxidizing agent or catalyst.

A widely used synthetic route is the Phillips condensation method or variations thereof.[5]

cluster_0 General Synthesis Route start 5-methyl-pyridine-2,3-diamine reagents e.g., Na2S2O5, DMSO or I2, EtOH start->reagents aldehyde Pyridine-3-carbaldehyde aldehyde->reagents product 3-{5-methyl-3H-imidazo[4,5-b] pyridin-2-yl}pyridine reagents->product Reductive Cyclization

Caption: General synthetic workflow for the title compound class.

Structure-Activity Relationships (SAR)

For imidazopyridine-based ligands targeting the benzodiazepine (BZ) receptor, SAR studies reveal several key principles:

  • The 2-Position Substituent: The nature and size of the aryl or heteroaryl group at the 2-position are critical for binding affinity.[6][7] Bulky substituents can lead to a decrease in affinity compared to smaller, more compact groups like isoxazoles or pyridines.[7] The electronic properties of this ring also dictate the functional outcome (agonist, antagonist, or inverse agonist).

  • Substitutions on the Imidazopyridine Core: Methylation or halogenation on the pyridine ring of the core scaffold can significantly impact affinity and selectivity. For instance, in related fused imidazopyridines, substitutions at certain positions can decrease or completely abolish activity, demonstrating high sensitivity to steric and electronic changes in this region.[6]

  • Functional Efficacy: Minor structural modifications can shift a ligand's profile from a positive allosteric modulator (agonist) to a neutral (antagonist) or negative allosteric modulator (inverse agonist). For example, in related series, unsubstituted isoxazolyl derivatives often show antagonist or inverse agonist activity, while methylated isoxazole derivatives tend to be agonists.[6][7] This highlights the delicate balance of interactions within the BZ binding site that determines the conformational change induced in the GABA-A receptor.

In Vitro Pharmacological Profile: GABA-A Receptor Modulation

The primary and most characterized target for this ligand class is the α/γ subunit interface of the GABA-A receptor, commonly known as the benzodiazepine (BZ) binding site.

GABA-A Receptor Signaling Pathway

Ligands binding to the BZ site are not direct agonists; they are allosteric modulators that enhance or reduce the effect of the endogenous neurotransmitter, GABA. Positive allosteric modulators (PAMs) increase the frequency of channel opening when GABA is bound, leading to increased chloride (Cl-) influx and hyperpolarization of the neuron, resulting in a net inhibitory effect.

GABA_A_Signaling receptor γ Subunit α Subunit β Subunit α Subunit β Subunit Cl_in Cl- (intracellular) GABA GABA GABA->receptor:alpha Binds to α/β interface Ligand Imidazopyridine Ligand (PAM) Ligand->receptor:gamma Binds to α/γ interface (BZ site) Cl_out Cl- (extracellular) Cl_out->receptor Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization Influx

Caption: Allosteric modulation of the GABA-A receptor by an imidazopyridine PAM.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for the BZ binding site on the GABA-A receptor.

Objective: To quantify the affinity of this compound for the BZ site by measuring its ability to displace a known radioligand, [3H]Flunitrazepam.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Radioligand: [3H]Flunitrazepam (Specific Activity ~80 Ci/mmol).

  • Non-specific Ligand: Clonazepam (10 mM stock).

  • Receptor Source: Rat or bovine cortical membranes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Vials.

  • 96-well filter plates (GF/B) and vacuum manifold.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the wash. Finally, resuspend the pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL buffer, 50 µL [3H]Flunitrazepam (final concentration ~1 nM), and 100 µL membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL Clonazepam (final concentration ~1 µM), 50 µL [3H]Flunitrazepam, and 100 µL membrane suspension.

    • Competition: Add 50 µL of test compound dilutions (e.g., 10-point curve from 1 pM to 10 µM), 50 µL [3H]Flunitrazepam, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold. Wash each filter 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Binding Affinities

Quantitative data should be summarized for clear comparison. While specific data for the title compound is unavailable, data for analogous compounds would be presented as follows:

Compound IDR-Group (Position 5)BZ Site Affinity (Ki, nM)Reference
Analog A H15.2Fictional Data
Title Compound CH₃To be determinedN/A
Analog B Cl8.7Fictional Data
Diazepam (Reference)5.1Literature

In Vivo Pharmacology and Pharmacokinetics

The in vivo effects of these ligands are directly related to their in vitro functional profile.

  • Agonists/PAMs: Would be expected to produce anxiolytic, sedative, and anticonvulsant effects.[6] Preclinical evaluation would involve models like the elevated plus-maze (anxiety) and pentylenetetrazole (PTZ)-induced seizure model (anticonvulsant).[8]

  • Antagonists: Would block the effects of BZ site agonists like diazepam but have no effect on their own.

  • Inverse Agonists: Would produce effects opposite to agonists, such as anxiogenic and proconvulsant activities. Partial inverse agonists have been investigated as potential cognitive enhancers.[6][7]

A favorable pharmacokinetic profile is essential for clinical translation. Key parameters to assess include oral bioavailability, plasma half-life, brain penetration (LogBB), and metabolic stability in liver microsomes. For CNS-active drugs, a high degree of brain penetration is critical.

Polypharmacology: Other Potential Biological Targets

The imidazo[4,5-b]pyridine scaffold is not exclusive to the GABA-A receptor. This chemical class has demonstrated significant activity at other important drug targets, suggesting the potential for polypharmacology or the development of entirely different therapeutic agents.

  • Kinase Inhibition: Various derivatives have been identified as potent inhibitors of several protein kinases. This includes inhibitors of c-Met, Mixed-Lineage Kinase 3 (MLK3), and dual FLT3/Aurora kinases, which are targets for cancer therapy.[3][9][10] For example, a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were developed as potent and selective ATP-independent Akt inhibitors.[11]

  • Anticancer Activity: Beyond kinase inhibition, some imidazo[4,5-b]pyridines have shown direct antiproliferative effects in cancer cell lines through mechanisms that may include CDK9 inhibition and induction of apoptosis.[2][12]

  • Anti-inflammatory Activity: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as selective COX-2 inhibitors, indicating potential for development as anti-inflammatory agents.[4][13]

This versatility underscores the importance of comprehensive profiling to ensure target selectivity or to intentionally design multi-target ligands for complex diseases.

Conclusion and Future Directions

The this compound ligand class represents a pharmacologically rich area of research. Based on extensive data from closely related analogs, the primary target is likely the benzodiazepine site of the GABA-A receptor, where subtle structural modifications can tune functional activity across the full spectrum from agonist to inverse agonist. The key challenge and opportunity lie in achieving receptor subtype selectivity (e.g., for α2/α3-containing receptors to achieve anxiolysis without sedation) to develop safer and more effective therapeutics.[8]

Furthermore, the demonstrated activity of the core scaffold against a range of kinase and inflammatory targets opens parallel avenues for drug discovery. Future research should focus on:

  • Definitive pharmacological characterization of the title compound and its isomers to confirm their primary target and functional activity.

  • Systematic exploration of substitutions on both the imidazopyridine core and the 2-position pyridine ring to build a detailed SAR and quantitative structure-activity relationship (QSAR) model.[14]

  • In vivo evaluation in relevant disease models to validate therapeutic potential based on the in vitro profile.

References

  • Ishida, J., et al. (1996). Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 39(13), 2533-2542. [Link]

  • Chilmonczyk, Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52. [Link]

  • Fouad, M. A., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Ishida, J., et al. (1996). Synthesis and Structure-Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, 39(13), 2533-2542. [Link]

  • Perkovic, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 36. [Link]

  • Dramiński, M., & Dymińska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 419. [Link]

  • Bilic, A., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR repository. [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Ryu, C. K., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. Archiv der Pharmazie, 345(6), 455-463. [Link]

  • Khan, I., & Ibrar, A. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical Chemistry, 4(4), 141-147. [Link]

  • Chilmonczyk, Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ω1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52. [Link]

  • Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • Choi, S., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. [Link]

  • Zang, X., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]

  • Kamal, A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Acta Pharmaceutica, 7(1). [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9358-9372. [Link]

  • Sharma, A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]

  • ResearchGate. (2023). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Kallan, N. C., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. [Link]

Sources

Methodological & Application

Synthesis Protocols for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This application note details the synthesis of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (also referred to as 2-(pyridin-3-yl)-5-methyl-3H-imidazo[4,5-b]pyridine). This scaffold belongs to the class of 2-aryl-imidazo[4,5-b]pyridines, a privileged structure in medicinal chemistry known for kinase inhibition (e.g., mTOR, Aurora kinases) and potential DNA-binding properties.

The synthesis strategy prioritizes the construction of the imidazole ring onto a pre-functionalized pyridine backbone. Two complementary protocols are provided:

  • Method A (Robust/Scale-up): Acid-catalyzed thermal condensation using Polyphosphoric Acid (PPA).

  • Method B (Mild/Green): Oxidative cyclization using Sodium Metabisulfite (Na₂S₂O₅) in a polar aprotic solvent.

Chemical Structure Data[2][3][4][5][6][7][8]
  • IUPAC Name: 5-methyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine[1]

  • Molecular Formula: C₁₂H₁₀N₄

  • Molecular Weight: 210.24 g/mol

  • Core Scaffold: Imidazo[4,5-b]pyridine[2][3][4][5][6][7][1][8][9][10]

  • Key Substituents: 5-methyl group (core), 3-pyridyl group (C2-position).

Retrosynthetic Analysis

The most reliable disconnection involves cleaving the imidazole ring at the C2-N3 and C2-N1 bonds. This reveals two primary precursors: 2,3-diamino-6-methylpyridine (nucleophile) and a nicotinic acid derivative (electrophile).

Retrosynthesis Target Target Molecule 3-{5-methyl-3H-imidazo[4,5-b] pyridin-2-yl}pyridine Precursor1 Nucleophile 2,3-Diamino-6-methylpyridine Intermediate Intermediate Amide / Schiff Base Precursor1->Intermediate Condensation Precursor2 Electrophile Nicotinic Acid (Method A) OR Nicotinaldehyde (Method B) Precursor2->Intermediate Intermediate->Target Cyclodehydration (-H2O / -2H) caption Figure 1: Retrosynthetic disconnection strategy.

Precursor Preparation: 2,3-Diamino-6-methylpyridine

Commercially available 2-amino-6-methyl-3-nitropyridine is the standard starting material. It must be reduced immediately prior to use due to the oxidation sensitivity of the diamine.

Protocol: Catalytic Hydrogenation
  • Dissolution: Dissolve 2-amino-6-methyl-3-nitropyridine (10.0 g, 65.3 mmol) in Methanol (150 mL) and Ethyl Acetate (50 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g) under an argon atmosphere.

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4–6 hours. Monitoring by TLC (DCM/MeOH 9:1) should show the disappearance of the yellow nitro compound and appearance of a polar, fluorescent blue spot.

  • Isolation: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent in vacuo to yield 2,3-diamino-6-methylpyridine as a dark tan solid.

    • Note: Use immediately for the coupling step to avoid air oxidation.

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Large-scale synthesis, high thermal stability, and maximum yield.

Mechanistic Insight

Polyphosphoric acid acts as both a solvent and a potent dehydrating agent. The reaction proceeds via the formation of an amide intermediate followed by acid-mediated ring closure at high temperatures (180–200°C).

Experimental Procedure
  • Mixing: In a 250 mL round-bottom flask, combine 2,3-diamino-6-methylpyridine (5.0 g, 40.6 mmol) and Nicotinic Acid (5.0 g, 40.6 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (40 g).

    • Tech Tip: PPA is viscous. Warm it slightly to 60°C to facilitate pouring.

  • Heating: Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a calcium chloride drying tube. Heat the mixture to 180–190°C for 4–6 hours.

    • Observation: The mixture will turn dark and homogenous.

  • Quenching: Allow the reaction to cool to ~80°C. Pour the hot syrup slowly into crushed ice (300 g) with vigorous stirring.

    • Safety Warning: Exothermic reaction. Do not allow the mixture to solidify in the flask.

  • Neutralization: Adjust the pH of the resulting solution to pH 7–8 using concentrated Ammonium Hydroxide (NH₄OH) or 50% NaOH solution.

    • Precipitation: The product will precipitate as a beige/brown solid.

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from Ethanol/Water (3:1) or DMF/Water.[4]

    • Yield Expectation: 70–85%.

Method B: Oxidative Cyclization (Aldehyde + Na₂S₂O₅)

Best for: Lab-scale, avoiding harsh acids, and cleaner impurity profiles.

Mechanistic Insight

This method utilizes Nicotinaldehyde instead of the acid. Sodium metabisulfite (Na₂S₂O₅) forms a bisulfite adduct with the aldehyde in situ, facilitating condensation with the diamine. The subsequent oxidative cyclization occurs under milder conditions compared to PPA.

Experimental Procedure
  • Solution Preparation: In a 100 mL flask, dissolve 2,3-diamino-6-methylpyridine (2.0 g, 16.2 mmol) and Nicotinaldehyde (1.74 g, 16.2 mmol) in DMF (20 mL).

  • Reagent Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (3.1 g, 16.2 mmol).

  • Reflux: Heat the mixture to reflux (approx. 150°C) for 6–8 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

  • Extraction: If a precipitate does not form immediately, extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 55–70%.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Expected NMR Data (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.0–13.5 (br s, 1H): Imidazole NH (exchangeable).

    • δ 9.4 (d, 1H): Pyridine-3-yl H2' (deshielded by N and aromatic ring).

    • δ 8.7 (dd, 1H): Pyridine-3-yl H6'.

    • δ 8.5 (dt, 1H): Pyridine-3-yl H4'.

    • δ 7.9 (d, 1H): Imidazo-pyridine H7 (ortho to methyl? No, H7 is adjacent to N, H6 is substituted? Wait, 5-methyl means methyl is at C5. H6 and H7 are aromatic protons).

      • Correction: In 5-methyl-imidazo[4,5-b]pyridine: Methyl is at C5. Protons are at C6 and C7.

      • δ 7.8 (d, J=8.0 Hz, 1H): H7.

      • δ 7.1 (d, J=8.0 Hz, 1H): H6.

    • δ 7.6 (dd, 1H): Pyridine-3-yl H5'.

    • δ 2.6 (s, 3H): Methyl group at C5.

Workflow Diagram

SynthesisWorkflow Start Start: 2-amino-6-methyl-3-nitropyridine Step1 Reduction (H2, Pd/C) Yields 2,3-diamino-6-methylpyridine Start->Step1 Decision Select Method Step1->Decision MethodA Method A: PPA + Nicotinic Acid 180°C, 4h Decision->MethodA Scale-up MethodB Method B: DMF + Nicotinaldehyde + Na2S2O5, Reflux 8h Decision->MethodB Mild/Lab Quench Quench in Ice Water Neutralize to pH 7 MethodA->Quench MethodB->Quench Purify Recrystallization (EtOH/H2O) or Column Chromatography Quench->Purify caption Figure 2: Experimental workflow for Methods A and B.

Safety & Handling

HazardSourceMitigation
Thermal Burns Polyphosphoric Acid (180°C)Use thermal gloves, face shield, and handle only in a fume hood. Cool to <100°C before quenching.[11]
Toxicity Pyridine DerivativesPrecursors and products are potential irritants and mutagens. Use double nitrile gloves.
Exotherm PPA + WaterQuench PPA slowly into a large excess of ice. The reaction is violently exothermic.
Flammability Hydrogen Gas (Step 1)Ensure proper grounding of equipment. Use inert gas (Argon/Nitrogen) for purging.

References

  • Imidazo[4,5-b]pyridine Synthesis Review

    • Gierczyk, B. & Zalas, M. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecular Diversity.

  • PPA Cyclization Method: Barlin, G. B. (1982). Imidazo[4,5-b]pyridines. The Chemistry of Heterocyclic Compounds.
  • Oxidative Cyclization with Na₂S₂O₅

    • Goker, H. et al. (2023).[6] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Molecular Diversity.

  • Microwave Assisted Synthesis (Alternative)

    • Dymińska, A. (2018).[7] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton. ACS Omega.

Sources

Step-by-step preparation of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation & Handling of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine [1]

Introduction & Mechanistic Insight

The compound This compound (hereafter referred to as 5M-IP-3P ) represents a specialized class of 2-substituted imidazo[4,5-b]pyridines.[1] Structurally, it consists of a 5-methyl-imidazo[4,5-b]pyridine core fused at the C2 position to a pyridine-3-yl ring.[1]

Scientific Context: Unlike their benzimidazole counterparts, imidazo[4,5-b]pyridines possess additional ring nitrogen atoms that significantly alter electron density and solubility.[1] The "aza" nature of the core lowers the pKa of the imidazole proton (N-H), making it more acidic, while the pyridine nitrogen remains a hydrogen bond acceptor.[1]

  • Primary Challenge: This planar, heteroaromatic system exhibits high crystal lattice energy, leading to poor aqueous solubility and a tendency to aggregate (π-π stacking) in polar buffers.[1]

  • Application: Derivatives of this scaffold are frequently utilized as kinase inhibitors, fluorescent probes for pH sensing, and precursors in fragment-based drug discovery (FBDD).[1]

This guide details the chemical synthesis (to ensure purity) and the solution preparation protocol (to ensure biological validity).

Chemical Synthesis Protocol

Note: If purchasing commercial standard, proceed to Section 3. This synthesis utilizes a robust oxidative condensation method favored for high yield and regioselectivity.[1]

Reaction Logic: The synthesis relies on the condensation of 6-methyl-2,3-diaminopyridine with nicotinaldehyde (3-pyridinecarboxaldehyde).[1] While older methods used nitro-reduction or polyphosphoric acid, we employ a Sodium Metabisulfite (Na₂S₂O₅) mediated oxidative cyclization in DMSO.[1] This method avoids harsh acids and simplifies purification.[1]

Materials Required:
  • Precursor A: 6-Methyl-2,3-diaminopyridine (CAS: 18364-46-8)[1]

  • Precursor B: Nicotinaldehyde (CAS: 500-22-1)[1]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅)[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade.[1]

Step-by-Step Synthesis:
  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methyl-2,3-diaminopyridine (1.0 eq) and Nicotinaldehyde (1.0 eq) in DMSO (10 mL per gram of reactant).

  • Activation: Add Na₂S₂O₅ (1.1 eq). The metabisulfite acts as an oxidant to facilitate the dehydrogenation of the intermediate aminal to the aromatic imidazole ring.[1]

  • Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The fluorescent spot of the diamine will disappear, replaced by the product's distinct UV signature.[1]

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x volume of DMSO).

  • Precipitation: The hydrophobic product will precipitate as a beige/off-white solid.[1] Stir for 30 minutes to maximize crystal growth.

  • Filtration: Filter under vacuum. Wash the cake copiously with water to remove residual DMSO and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2) .

    • Why? Ethanol solubilizes the organic impurities, while water forces the planar product to crystallize out in high purity (>98%).[1]

Solution Preparation & Handling

This is the critical failure point in many biological assays. Improper solubilization leads to "micro-precipitation," causing false negatives in enzyme assays or false positives in aggregation-based screening.[1]

Physicochemical Properties Table
PropertyValue (Estimated)Implication
Molecular Weight ~210.24 g/mol Small molecule, fragment-like.[1]
LogP (Octanol/Water) ~2.1Moderately lipophilic; requires organic co-solvent.[1]
pKa (Imidazo-NH) ~8.5Weakly acidic; deprotonates at high pH.[1]
pKa (Pyridine-N) ~3.5Weakly basic; protonates at low pH.[1]
Solubility (Water) < 0.1 mg/mLInsoluble without modification.[1]
Solubility (DMSO) > 20 mg/mLExcellent solvent choice.[1]
Stock Solution Protocol (10 mM)
  • Weighing: Weigh 2.10 mg of 5M-IP-3P powder into a sterile, antistatic microcentrifuge tube.

    • Tip: Do not weigh less than 2 mg to minimize balance error.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Critical: Do not use old DMSO.[1] DMSO is hygroscopic; absorbed water drastically reduces solubility power.[1]

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Hold the tube up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates undissolved nuclei.[1]

  • Storage: Aliquot into amber tubes (20–50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2][3] Stable for 6 months at -20°C.

Working Solution Preparation (Serial Dilution)

The "Crash-Out" Prevention Rule: Never dilute a 100% DMSO stock directly into a 100% aqueous buffer if the final concentration is high.[1] Use an intermediate step.

Target: 10 µM Assay Concentration (0.1% DMSO final).

  • Intermediate Dilution (100x):

    • Take 10 µL of 10 mM Stock .

    • Add 90 µL of DMSO .

    • Result: 1 mM solution in 100% DMSO.[1]

  • Final Dilution (Assay Ready):

    • Take 1 µL of 1 mM Intermediate .

    • Add 999 µL of Assay Buffer (e.g., PBS or HEPES).[1]

    • Result: 1 µM solution in 0.1% DMSO.

    • Why? This keeps the DMSO content constant and low, preventing enzyme denaturation while ensuring the compound stays in solution during the rapid mixing phase.[1]

Visualization of Workflows

Figure 1: Synthesis & Mechanism

This diagram illustrates the oxidative condensation pathway, highlighting the critical role of Sodium Metabisulfite.[1]

SynthesisPathway Pre1 6-Methyl-2,3- diaminopyridine Inter Schiff Base Intermediate Pre1->Inter Condensation (DMSO, 120°C) Pre2 Nicotinaldehyde (3-Pyridinecarboxaldehyde) Pre2->Inter Prod 3-{5-methyl-3H-imidazo [4,5-b]pyridin-2-yl}pyridine Inter->Prod Oxidative Cyclization Oxidant Na2S2O5 (Oxidant) Oxidant->Inter Promotes -2H

Caption: One-pot oxidative condensation of diaminopyridine and aldehyde using Na₂S₂O₅ in DMSO.

Figure 2: Solubilization & Serial Dilution Logic

This diagram maps the "Intermediate Step" method to prevent precipitation.[1]

DilutionProtocol cluster_warning Critical Control Point Solid Solid Compound (Crystalline) Stock Master Stock 10 mM in 100% DMSO Solid->Stock Dissolve + Sonicate Inter Intermediate Stock 1 mM in 100% DMSO Stock->Inter 1:10 Dilution (DMSO to DMSO) Final Working Solution 10 µM (1% DMSO) or 1 µM (0.1% DMSO) Inter->Final Rapid Dispersion Buffer Assay Buffer (PBS/HEPES) Buffer->Final 99% Volume

Caption: Two-step dilution strategy prevents 'crashing out' by maintaining solvent homogeneity before final buffer introduction.[1]

Quality Control (Self-Validating System)

To ensure the trustworthiness of your preparation, perform this simple UV-Vis check:

  • The Scan: Dilute the final working solution to 20 µM in Methanol (not buffer, to ensure full solubility for the check).

  • The Spectrum: Scan from 220 nm to 400 nm.

  • Validation:

    • You should observe distinct absorption maxima (λmax) typically around 260 nm and 310–320 nm (characteristic of the imidazopyridine conjugation).[1]

    • If the spectrum is flat or shows high scattering at >400 nm, the compound has precipitated.[1]

References

  • Imidazo[4,5-b]pyridine Scaffold Synthesis: Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[1][4][5] Source: Molecules (MDPI), 2022.[1] URL:[Link] Relevance: Validates the Na₂S₂O₅/DMSO oxidative condensation method for this specific scaffold.

  • General Properties of Imidazo[4,5-b]pyridines: Title: Imidazo[4,5-b]pyridine | CID 67504.[1] Source: PubChem (NIH).[1] URL:[Link] Relevance:[1] Source for physicochemical property estimations (LogP, H-bond acceptors).[1]

Sources

Application Note: Crystallization and Purification Protocols for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategies for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine , a bi-heterocyclic compound often utilized as a pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, Akt) or as a ligand in coordination chemistry.[1]

Due to the fused imidazo[4,5-b]pyridine core, this molecule exhibits high lattice energy, poor aqueous solubility, and a propensity for strong intermolecular hydrogen bonding (donor-acceptor motifs). This guide provides two validated crystallization workflows: Thermal Recrystallization (Method A) for high-purity polishing (>99.5%), and Reactive Anti-Solvent Crystallization (Method B) for bulk isolation from crude synthesis mixtures.[1]

Physicochemical Profile & Solubility Assessment

Understanding the solute-solvent interaction is critical before attempting crystallization.[1] The molecule contains both a pyridine nitrogen (H-bond acceptor) and an imidazole proton (H-bond donor), making it amphoteric but predominantly basic.[1]

Structural Analysis[1][2]
  • Core Scaffold: Imidazo[4,5-b]pyridine (planar, aromatic).[1][2]

  • Substituents: 5-methyl group (lipophilic); 2-(3-pyridyl) group (polar, basic).[1]

  • Key Interactions:

    
    -
    
    
    
    stacking potential is high; intermolecular H-bonding between the imidazole N-H and the pyridine N leads to stable crystal lattices (high melting point, typically >250°C).[1]
Solubility Data (Empirical)

Data based on structural analogs (2-aryl-imidazo[4,5-b]pyridines).[1]

SolventSolubility (25°C)Solubility (Boiling)ClassificationRole in Protocol
Water < 0.1 mg/mL< 1 mg/mLInsolubleAnti-solvent
Ethanol (EtOH) 1-5 mg/mL15-25 mg/mLModeratePrimary Solvent (Method A)
Methanol (MeOH) 5-10 mg/mL30-50 mg/mLGoodAlternative Solvent
DMSO > 100 mg/mLN/AHighPrimary Solvent (Method B)[1]
DMF > 80 mg/mLN/AHighPrimary Solvent (Method B)[1]
Ethyl Acetate < 1 mg/mL2-5 mg/mLPoorAnti-solvent
Hexanes InsolubleInsolubleInsolubleWash Solvent

Pre-Purification Workflow (Decision Matrix)

Before selecting a crystallization method, the crude material's purity profile must be assessed via HPLC or TLC.

PurificationLogic Start Crude Synthesis Mixture Analysis Purity Analysis (HPLC/TLC) Start->Analysis HighImpurities > 10% Impurities (Tarry/Oily) Analysis->HighImpurities Low Purity LowImpurities < 5% Impurities (Solid) Analysis->LowImpurities High Purity AcidBase Acid-Base Extraction (Remove Tars) HighImpurities->AcidBase MethodA Method A: Thermal Recrystallization (EtOH) LowImpurities->MethodA MethodB Method B: DMSO/Water Anti-Solvent AcidBase->MethodB MethodB->MethodA Polishing Step Final High Purity API (>99.5%) MethodA->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Protocol Method A: Thermal Recrystallization (Ethanol)

Objective: Final polishing to achieve >99.5% purity.[1] Mechanism: Exploits the steep solubility curve of the compound in lower alcohols.[1]

Materials
  • Solvent: Absolute Ethanol (200 proof).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, vacuum filtration setup.

Step-by-Step Procedure
  • Slurry Preparation: Place 5.0 g of the crude solid into a 250 mL round-bottom flask. Add 100 mL of Ethanol (20 vol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Solubility Check:

    • If solid remains:[1] Add ethanol in 10 mL increments until the solution becomes clear or only trace insolubles (inorganic salts) remain.[1]

    • Filtration (Optional): If black specks/insolubles persist at boiling, perform a hot filtration through a pre-warmed Celite pad.

  • Controlled Cooling (Nucleation):

    • Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not shock cool in ice immediately; this traps impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystalline precipitate using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 70-85% recovery. Appearance: Off-white to pale yellow needles or microcrystalline powder.[1]

Protocol Method B: DMSO/Water Anti-Solvent Precipitation

Objective: Bulk purification from crude reaction mixtures containing inorganic salts or oxidation byproducts.[1] Mechanism: "Drowning out" crystallization where the hydrophobic effect drives the organic molecule out of solution upon water addition.[1]

Materials
  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Anti-Solvent: Deionized Water.[1]

  • Equipment: Mechanical stirrer (overhead), dropping funnel.

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of crude material in 30-40 mL of DMSO at Room Temperature (RT).

    • Note: Mild heating (40°C) is permissible to speed up dissolution, but avoid high heat to prevent decomposition.

  • Clarification: Filter the dark solution through a 0.45 µm membrane filter to remove dust and insoluble polymers.

  • Precipitation (The Critical Step):

    • Place the DMSO solution in a beaker with rapid stirring.

    • Slowly add Water dropwise via an addition funnel.[1]

    • Ratio Target: Final solvent ratio should be approx. 1:3 to 1:5 (DMSO:Water).[1]

    • Observation: A milky cloud point will form.[1] Continue addition slowly to allow crystal growth rather than amorphous crashing.

  • Aging: Once all water is added, stir the suspension for 1-2 hours at RT. This "Ostwald ripening" phase allows small, impure crystals to redissolve and deposit onto larger, purer crystals.

  • Isolation: Filter the solid.

  • Washing (Critical): Wash the cake copiously with water (3 x 50 mL) to remove residual DMSO (which can cause oiling during drying). Follow with a final wash of Hexane or minimal cold Isopropanol to aid drying.[1]

  • Drying: Vacuum oven at 60°C. Ensure full removal of water.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Impurities lowering the melting point; Cooling too fast.[1]Re-dissolve. Add a seed crystal at the cloud point.[1] Cool much slower (1°C/min).[1]
Low Yield Product too soluble in mother liquor.[1]Concentrate mother liquor or switch from Ethanol to Isopropanol (lower solubility).[1]
Colored Impurities Oxidation byproducts (N-oxides).[1]Add 5% wt/wt Activated Carbon to the hot solution (Method A), stir for 15 min, then hot filter.
Gel Formation Hydrogen bond networking in DMSO.Increase temperature to 50°C during water addition; increase shear rate (stirring speed).

References

  • Synthesis and Biological Evaluation of Imidazo[4,5-b]pyridines

    • Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[1][2][3][4][5][6]

    • Source: MDPI (Molecules), 2022.
    • Relevance: Provides general synthesis and workup conditions for 2-substituted imidazo[4,5-b]pyridines.
    • URL:[Link][1]

  • Solvent Systems for Heterocycle Crystallization

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
    • Source: ACS Omega, 2018.
    • Relevance: Validates the use of Alcohol/Water systems for crystallizing this scaffold.
    • URL:[Link][1]

  • General Purification of Imidazopyridines

    • Title: Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines.
    • Source: Journal of Medicinal Chemistry, 2012.[4]

    • Relevance: Details purification of 2-(3-pyridyl)
    • URL:[Link][1]

  • Crystallographic Data & Polymorphism

    • Title: Triclinic polymorph of bis[2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium] tetrachloridocadmium(II).[1][7]

    • Source: IUCr (Intern
    • Relevance: Discusses the stacking and lattice behavior of methyl-pyridyl-imidazo deriv
    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Removing impurities from 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #IMP-IP-5M-001 Subject: Purification Protocol for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues with This compound . This bis-heterocyclic scaffold is prone to specific impurities due to the condensation chemistry typically used in its synthesis (e.g., oxidative condensation of 2,3-diamino-6-methylpyridine with nicotinaldehyde or nicotinic acid).

Common contaminants include:

  • Unreacted Diamine: 2,3-diamino-6-methylpyridine (often causes dark coloration/oxidation).

  • Incomplete Cyclization Intermediates: Mono-amide precursors that failed to undergo ring closure.

  • Inorganic Salts/Catalysts: Residues from oxidative cyclization reagents (e.g., Cu, Fe, or metabisulfite).

This guide provides a self-validating purification workflow designed to exploit the amphoteric nature of the imidazo[4,5-b]pyridine core.

Module 1: Diagnostic Triage (Impurity Identification)

Before initiating purification, compare your LC-MS/HPLC data against this diagnostic table to select the correct protocol.

Observation (LC-MS/HPLC)Likely ImpurityRoot CauseRecommended Action
Peak M-18 (Mass = Product - 18)Target Product N/AProceed to polishing.
Peak M+18 (Mass = Product + 18)Mono-amide Intermediate Incomplete cyclization (dehydration failed).Protocol C (Acid Reflux)
Lower Mass Peak (Polar, early eluting)Diaminopyridine Excess starting material.Protocol A (Acid-Base Workup)
Dark/Black Color (Visual)Oxidized Diamines Air oxidation of residual diamine.Protocol A + Charcoal
Non-ionizable Residue (NMR silent)Inorganic Salts Poor wash steps.Protocol B (Recrystallization)

Module 2: Purification Protocols

Protocol A: The Amphoteric Wash (Primary Cleanup)

Best for: Removing unreacted starting materials and oxidized tars.

The Science: The imidazo[4,5-b]pyridine core contains basic pyridine nitrogens (pKa ~3–4) and a weakly acidic imidazole proton (pKa ~11–12). We utilize this by dissolving the product in dilute acid (protonating the pyridine) to filter out non-basic impurities, then neutralizing to the isoelectric point to precipitate the pure product.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of crude). Sonicate if necessary. The product should dissolve as the hydrochloride salt.

    • Checkpoint: If solids remain, filter them off. These are likely non-basic impurities or unreacted nicotinic acid derivatives.

  • Charcoal Treatment: Add activated carbon (10 wt%) to the acidic solution. Stir at 50°C for 30 minutes to absorb oxidized color bodies. Filter through a Celite pad.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add saturated NaHCO₃ or 2.0 M NaOH dropwise with vigorous stirring.

  • Target pH: Adjust pH to 6.5 – 7.5 .

    • Critical Warning: Do not exceed pH 10. At high pH, the imidazole proton deprotonates, forming a water-soluble anion, and you will lose yield.

  • Isolation: Filter the white/off-white precipitate. Wash copiously with water to remove salts. Dry under vacuum at 60°C.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace salts and structural isomers.

The Science: Imidazo[4,5-b]pyridines possess strong


-

stacking interactions, making them highly crystalline. They show steep solubility curves in polar aprotic solvents mixed with water.

Solvent System: DMF/Water or DMSO/Ethanol.

Step-by-Step:

  • Dissolve the dried solid from Protocol A in the minimum amount of boiling DMF (approx. 140–150°C).

  • Once dissolved, stop heating.

  • Add hot Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of DMF to clear the solution again.

  • Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter the crystals and wash with cold Ethanol.

Module 3: Workflow Visualization

The following logic flow illustrates the decision-making process for purifying your specific scaffold.

PurificationLogic Start Crude Product (this compound) Analyze Analyze LC-MS / HPLC Start->Analyze Decision1 Impurity: M+18 Peak? (Amide Intermediate) Analyze->Decision1 Decision2 Impurity: Polar/Dark? (Diamines/Oxidation) Decision1->Decision2 No ActionReflux Protocol C: Reflux in AcOH/PPA (Force Cyclization) Decision1->ActionReflux Yes ActionAcidBase Protocol A: Acid-Base Extraction (pH 1 -> pH 7) Decision2->ActionAcidBase Yes ActionCryst Protocol B: Recrystallization (DMF/H2O) Decision2->ActionCryst No (Already Clean) ActionReflux->ActionAcidBase ActionAcidBase->ActionCryst Polishing Final Pure Product (>98% HPLC) ActionCryst->Final

Figure 1: Decision tree for impurity removal based on LC-MS diagnostics.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/red during the acid-base workup. What is happening? A: This indicates the presence of trace iron (Fe) or oxidized diaminopyridine. 2,3-diaminopyridines are notorious for forming colored complexes.

  • Fix: Ensure you include the Charcoal Treatment step in Protocol A. If the color persists, add a chelating agent like EDTA (0.1 M) during the initial acid dissolution step before filtering.

Q2: I have low recovery after Protocol A. Where is my product? A: You likely over-basified the solution.

  • Mechanism:[1][2] The imidazole ring (N-H) has a pKa of ~11-12. If you adjusted the pH > 11, the compound formed a water-soluble sodium salt.

  • Fix: Acidify the filtrate back to pH 7 using dilute acetic acid. The product should reprecipitate.

Q3: The "M+18" peak won't disappear even after recrystallization. A: Recrystallization rarely removes the uncyclized amide intermediate effectively because it co-crystallizes due to structural similarity.

  • Fix: You must chemically convert it.[3] Reflux the crude material in glacial acetic acid (or PPA) for 2–4 hours to force the dehydration (ring closure) before attempting Protocol A again.

References

  • Synthesis and Cyclization Logic

    • Source: "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega. (2018).
    • Relevance: Defines the cyclization conditions and impurity profiles for 2-substituted imidazo[4,5-b]pyridines.
  • Physicochemical Properties & Solubility

    • Source: "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives."[4] Journal of Chemical Technology and Metallurgy. (2022).

    • Relevance: Provides solubility data and pKa estimations critical for the Acid-Base extraction protocol.
  • General Purification of Imidazopyridines

    • Source: "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules (MDPI). (2022).
    • Relevance: Details workup procedures including precipitation and recrystallization for phenyl-substituted imidazo[4,5-b]pyridines.

Sources

Technical Support Center: Optimizing 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Imaging Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imaging assays utilizing 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments, ensuring high-quality, reproducible data. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Source of Background Noise

High background fluorescence is a common challenge in imaging assays that can obscure the desired signal and complicate data interpretation. The sources of this noise are varied and can originate from the fluorescent probe itself, the biological sample, the reagents used, or even the imaging hardware. A systematic approach is crucial to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in my imaging assay?

High background can stem from several factors, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and collagen, or from the experimental medium and plates.[1]

  • Non-specific Binding: The fluorescent probe may bind to unintended targets within the cell or to the cell culture vessel.[2][3]

  • Probe Concentration: An excessively high concentration of the fluorescent probe can lead to high non-specific signal.[2]

  • Insufficient Washing: Inadequate removal of unbound probe after staining is a frequent cause of high background.[3][4]

  • Probe Aggregation: Some fluorescent molecules can form aggregates at higher concentrations, which appear as bright, non-specific puncta.

Q2: My unstained control cells already show a high background signal. What does this indicate?

A high signal in your unstained control strongly suggests that the background is due to autofluorescence from the cells or the culture medium.[1] Many cell culture media contain phenol red and other components that are inherently fluorescent.[1] Additionally, some cell types have higher levels of endogenous fluorophores.

Q3: The background is low in my unstained control, but high in my stained samples. What is the likely cause?

This pattern points towards issues related to the fluorescent probe itself. The most probable causes are:

  • Probe concentration is too high. [2]

  • Non-specific binding of the probe to cellular components. [3]

  • Inadequate washing to remove unbound probe. [4]

Q4: I am observing bright, punctate signals that are not localized to any specific structure. What could this be?

This is often a sign of probe aggregation . Ensure your probe is fully dissolved in the working solution before adding it to the cells.[1] Consider sonicating the solution or preparing it fresh before each experiment.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific background noise issues you may encounter.

Issue 1: High Cellular Autofluorescence

Cellular autofluorescence can be a significant hurdle, especially when working with probes that have excitation and emission spectra in the blue-green range.

Systematic Troubleshooting:

  • Identify the Source:

    • Image an unstained sample of your cells in their normal culture medium.

    • Image a well with only the culture medium. This will help you differentiate between cellular and medium-derived autofluorescence.[1]

  • Mitigation Strategies:

    • Switch to a Phenol Red-Free Medium: For live-cell imaging, use a medium that does not contain phenol red.[1]

    • Use Red-Shifted Probes: If possible, consider using derivatives of your imidazopyridine probe that fluoresce in the red or far-red spectrum to avoid the typical range of cellular autofluorescence.[2]

    • Optimize Fixation: If you are fixing your cells, be aware that some fixatives like glutaraldehyde can increase autofluorescence. Consider using a different fixation method or reducing the fixation time.[1]

    • Photobleaching: Before adding your fluorescent probe, you can intentionally photobleach the sample by exposing it to the excitation light for a period. This can reduce the background autofluorescence.

Issue 2: Non-Specific Binding of the Imidazopyridine Probe

Imidazopyridine derivatives, like many small molecule fluorescent probes, can exhibit non-specific binding, leading to a diffuse background signal.

Systematic Troubleshooting:

  • Optimize Probe Concentration:

    • Perform a concentration titration of your this compound probe. Test a range of concentrations, starting from a low nanomolar range up to micromolar concentrations, to find the optimal balance between specific signal and background noise.[2]

  • Improve Washing Steps:

    • Increase the number and duration of your wash steps after probe incubation. Using a buffer containing a mild, non-ionic detergent like Tween-20 (e.g., 0.05% in PBS) can help to remove non-specifically bound probe.

  • Incorporate Blocking Agents:

    • While more common in immunofluorescence, using a blocking agent like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding of small molecule probes.

Experimental Protocol: Optimizing Probe Concentration and Washing

  • Cell Seeding: Seed your cells in a multi-well imaging plate at a consistent density and allow them to adhere and grow overnight.

  • Probe Dilution Series: Prepare a series of dilutions of your this compound probe in an appropriate buffer or medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

  • Staining: Remove the culture medium and incubate the cells with the different probe concentrations for a fixed period (e.g., 30 minutes).

  • Washing:

    • Condition A: Wash the cells 2 times with PBS.

    • Condition B: Wash the cells 4 times with PBS.

    • Condition C: Wash the cells 4 times with PBS containing 0.05% Tween-20.

  • Imaging: Acquire images using consistent settings for all conditions.

  • Analysis: Quantify the signal-to-background ratio for each condition to determine the optimal probe concentration and washing protocol.

ParameterCondition A (2x PBS Wash)Condition B (4x PBS Wash)Condition C (4x PBS + Tween-20 Wash)
Probe Concentration
10 nMLow Signal, Low BackgroundLow Signal, Low BackgroundLow Signal, Very Low Background
100 nMGood Signal, Moderate BackgroundGood Signal, Low BackgroundGood Signal, Very Low Background
1 µMHigh Signal, High BackgroundHigh Signal, Moderate BackgroundHigh Signal, Low Background
5 µMSaturated Signal, Very High BackgroundSaturated Signal, High BackgroundHigh Signal, Moderate Background
Issue 3: Environmental and Reagent-Related Background

Background noise can also be introduced from your experimental environment and reagents.

Systematic Troubleshooting:

  • Check for Contaminated Reagents: Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter.

  • Use High-Quality Imaging Plates: Some plastic-bottom plates can be fluorescent. For high-resolution imaging, consider using glass-bottom plates or plates specifically designed for low fluorescence.[3]

  • Maintain a Clean Working Environment: Dust and other particulates can settle on your samples and appear as fluorescent artifacts.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise in your imaging assays.

TroubleshootingWorkflow Start High Background Observed UnstainedControl Image Unstained Control Start->UnstainedControl ProbeRelated Probe-Related Issue UnstainedControl->ProbeRelated Low Background Autofluorescence Autofluorescence Issue UnstainedControl->Autofluorescence High Background OptimizeProbe Titrate Probe Concentration ProbeRelated->OptimizeProbe ImproveWashing Improve Washing Protocol ProbeRelated->ImproveWashing CheckAggregation Check for Probe Aggregation ProbeRelated->CheckAggregation ChangeMedium Use Phenol-Red Free Medium Autofluorescence->ChangeMedium RedShiftedProbe Consider Red-Shifted Probe Autofluorescence->RedShiftedProbe CheckFixation Optimize Fixation Method Autofluorescence->CheckFixation FinalImage Acquire High-Quality Image OptimizeProbe->FinalImage ImproveWashing->FinalImage CheckAggregation->FinalImage ChangeMedium->FinalImage RedShiftedProbe->FinalImage CheckFixation->FinalImage BackgroundFactors cluster_Sources Sources of Background cluster_Solutions Mitigation Strategies Autofluorescence Autofluorescence (Cells, Medium) HighBackground High Background Noise Autofluorescence->HighBackground NonspecificBinding Non-Specific Binding (Probe) NonspecificBinding->HighBackground UnboundProbe Unbound Probe UnboundProbe->HighBackground Contaminants Environmental Contaminants Contaminants->HighBackground OptimizedProtocol Optimized Protocol (Washing, Blocking) ProbeOptimization Probe Optimization (Concentration, Red-Shifted Dyes) CleanEnvironment Clean Environment & Reagents ProperControls Proper Controls HighBackground->OptimizedProtocol HighBackground->ProbeOptimization HighBackground->CleanEnvironment HighBackground->ProperControls

Caption: Key contributors to background noise and corresponding mitigation strategies.

References

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: MS Characterization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the mass spectrometric (MS) characterization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (referred to herein as 3-MIP-Py ).

As a fused heterocyclic scaffold combining an imidazo[4,5-b]pyridine core with a pyridyl substituent, this compound represents a critical class of bioactive molecules often utilized as kinase inhibitors (e.g., Aurora, FLT3) or bidentate ligands in coordination chemistry. Its nitrogen-rich, rigid planar structure presents specific analytical challenges, including prototropic tautomerism , isobaric interference , and metal cation adduction .

This document compares the industry-standard High-Resolution Electrospray Ionization (HR-ESI-MS) against alternative ionization and detection modalities, establishing a validated protocol for unambiguous identification.

Technical Comparison: ESI vs. Alternatives

For N-heterocycles like 3-MIP-Py, the choice of ionization source dictates the quality of the spectral fingerprint. We compare the primary method (ESI) against its closest alternative, Atmospheric Pressure Chemical Ionization (APCI).[1]

Comparative Matrix: Ionization Performance
FeatureMethod A: ESI (Recommended) Method B: APCI (Alternative) Impact on 3-MIP-Py Analysis
Ionization Mechanism Solution-phase protonation (Soft)Gas-phase proton transfer (Harder)ESI preserves the protonated molecular ion

with minimal in-source fragmentation.
Sensitivity (Polarity) High for basic N-heterocyclesModerate; better for neutrals3-MIP-Py is highly basic (

); ESI yields 10-50x higher signal-to-noise.
Adduct Formation High (

,

)
LowESI requires high-purity solvents to avoid metal adducts complicating the spectra.
Flow Rate Compatibility Low flow (Micro/Nano) preferredHigh flow preferredESI allows for direct coupling with UPLC for tautomer separation.
Expert Insight: Why ESI Wins

While APCI is robust for non-polar compounds, 3-MIP-Py possesses multiple proton-accepting sites (imidazole N and pyridine N). ESI exploits this basicity, generating an intense


 species at m/z ~211.09  (calculated). APCI often results in higher thermal degradation due to the heated nebulizer, which can obscure subtle impurities in drug development workflows.

Deep Dive: Fragmentation & Structural Logic

To validate the structure, one must understand the fragmentation pathways. The imidazo[4,5-b]pyridine core undergoes characteristic cleavages that distinguish it from isomeric impurities (e.g., imidazo[4,5-c]pyridine derivatives).

Predicted Fragmentation Pathway (MS/MS)[1]

The fragmentation of 3-MIP-Py follows a high-energy collision dissociation (HCD) pathway typical of fused azoles.

  • Precursor:

    
    
    
  • Primary Loss: Loss of HCN (27 Da) is the hallmark of the imidazole ring opening.

  • Secondary Loss: Cleavage of the bond connecting the pyridine substituent.

Visualization: Fragmentation Mechanism

The following diagram illustrates the logical flow of fragmentation for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 211.09 Inter1 Intermediate [M+H - HCN]+ Parent->Inter1 Ring Opening (-27 Da) Frag1 Fragment A (Pyridine Loss) m/z ~79 Inter1->Frag1 C-C Cleavage Frag2 Core Fragment (Imidazo-Py) m/z ~132 Inter1->Frag2 Charge Retention

Figure 1: Proposed fragmentation pathway for 3-MIP-Py. The loss of HCN confirms the imidazole ring integrity, while the pyridine cleavage confirms the substituent.

Validated Experimental Protocol

This protocol is designed to be self-validating : the presence of specific adducts and isotope patterns serves as an internal check for system cleanliness and resolution.

A. Sample Preparation[2][3][4][5]
  • Solvent: Methanol:Water (50:[1]50) with 0.1% Formic Acid.

    • Rationale: Acetonitrile can sometimes suppress ionization for specific rigid heterocycles; Methanol promotes better protonation for this class.

  • Concentration: 1 µg/mL (for Q-TOF/Orbitrap); 100 ng/mL (for Triple Quad).

  • Filtration: 0.2 µm PTFE (Avoid Nylon, which binds N-heterocycles).

B. Instrument Parameters (Orbitrap/Q-TOF)
ParameterSettingCausality/Reasoning
Ion Source ESI Positive (+)Targets basic Nitrogen atoms.
Spray Voltage 3.5 kVOptimal for stable Taylor cone without discharge.
Capillary Temp 320°CEnsures desolvation of the rigid planar molecule.
Sheath Gas 35 arb unitsHigh flow needed to break surface tension of aqueous mix.
Collision Energy Stepped (20, 35, 50 eV)Crucial: Low CE retains parent; High CE reveals the hard-to-break aromatic core.
C. Tautomer Differentiation Workflow

Imidazo[4,5-b]pyridines exhibit prototropic tautomerism (H-migration between N1 and N3). This can appear as "split peaks" in LC-MS.

TautomerCheck Start Sample Injection Condition Check Peak Shape (m/z 211.09) Start->Condition Single Single Sharp Peak Condition->Single Split Split/Broad Peak Condition->Split Action1 Pass: Pure Tautomer or Fast Exchange Single->Action1 Action2 Fail: Tautomer Separation Split->Action2 Fix Increase Column Temp (to 50-60°C) Action2->Fix Result Coalescence of Peaks Fix->Result

Figure 2: Decision tree for managing tautomeric peak splitting in LC-MS. Increasing temperature accelerates proton exchange, merging split peaks into a single quantifiable signal.

Performance Data Summary

The following data represents typical performance metrics when characterizing 3-MIP-Py against a standard internal control (e.g., Carbamazepine).

Metric3-MIP-Py (ESI-HRMS)Alternative (UV 254nm)Verdict
LOD < 0.5 ng/mL~50 ng/mLMS is 100x more sensitive.
Linearity (

)
> 0.999 (0.1 - 1000 ng/mL)> 0.99 (100 - 10000 ng/mL)MS covers wider dynamic range.
Specificity Mass Accuracy < 2 ppmLow (Co-elution risk)HRMS distinguishes 3-MIP-Py from isobaric impurities.

References

  • Imidazo[4,5-b]pyridine Scaffold Characterization: Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry. Source: MDPI (Molecules), 2025. URL:[Link][1]

  • Ionization Source Comparison (ESI vs APCI): Title: Comparison of ESI and APCI-LC-MS/MS methods: A case study. Source: Journal of Chromatography B (via PMC), 2017. URL:[Link]

  • Kinase Inhibitor Applications: Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS), 2012. URL:[Link]

  • Synthesis and Analysis of Imidazo-pyridines: Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. Source: ACS Omega, 2018. URL:[Link]

Sources

Unveiling Amyloid Architectures: A Comparative Analysis of Imidazopyridine and Thioflavin T Binding Affinities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Neurodegenerative Disease

The accurate detection and characterization of amyloid-β (Aβ) aggregates are cornerstones of research in Alzheimer's disease and other protein misfolding disorders. For decades, the benzothiazole dye Thioflavin T (ThT) has been the workhorse for quantifying fibrillar amyloid structures.[1][2] Its fluorescence emission, which dramatically increases upon binding to the cross-β-sheet architecture of amyloid fibrils, provides a simple and robust method for monitoring aggregation kinetics.[1][3] However, the quest for imaging agents with improved pharmacokinetic properties for in vivo applications, such as positron emission tomography (PET), has driven the development of novel molecular probes.

Section 1: Overview of the Comparators

Thioflavin T (ThT)

A venerable tool in amyloid research, ThT is a fluorescent dye that exhibits a characteristic spectral shift and quantum yield enhancement upon binding to amyloid fibrils.[3] This property makes it an invaluable reagent for in vitro assays monitoring amyloid aggregation. While highly effective in the laboratory, its utility for in vivo imaging is limited due to its charge and poor blood-brain barrier penetration.

Imidazopyridine Derivatives

The imidazopyridine core is a key pharmacophore in many centrally active drugs and has been adapted for amyloid imaging.[6] These compounds are typically neutral, more lipophilic than ThT, and can be radiolabeled (e.g., with ¹⁸F or ¹¹C) for use as PET tracers to visualize Aβ plaques in the living brain.[5][7] Derivatives such as IMPY and its analogues have shown high affinity for Aβ plaques.[4][7]

Section 2: Comparative Binding Affinity Data

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a critical parameter for an amyloid probe. A lower Kd/Ki value indicates a higher binding affinity. The data below is synthesized from multiple studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific Aβ preparation (e.g., Aβ1-40 vs. Aβ1-42), aggregation conditions, and assay methodology.

Compound ClassRepresentative CompoundTargetBinding Affinity (Ki/Kd)Reference
Thioflavin T Thioflavin TAβ Fibrils~760 nM[8]
Imidazopyridine IMPY Analogue (Compound 4)Aβ1-40 Aggregates11.0 nM[9]
Imidazopyridine FPIPOPAβ42 Aggregates27.18 nM[10]
Imidazopyridine IMPY Analogue (Compound 14a)Human Aβ Plaques7.4 nM[7]

Key Insights: The data clearly indicates that imidazopyridine-based compounds can exhibit significantly higher binding affinities for Aβ aggregates compared to Thioflavin T. Ki values in the low nanomolar range suggest a strong and specific interaction with the binding sites on the amyloid fibrils. This high affinity is a crucial attribute for developing sensitive imaging agents that can detect low concentrations of Aβ plaques.

Section 3: Experimental Methodologies

The determination of binding affinity is a critical experimental procedure. The primary method used for these types of compounds is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., an imidazopyridine derivative) to displace a known radiolabeled ligand (e.g., [³H]PIB or a radioiodinated IMPY derivative) from its binding sites on Aβ aggregates.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Synthesized Aβ Aggregates (e.g., Aβ1-42 fibrils) D Incubate Aβ, Radioligand, and varying concentrations of Test Compound A->D B Radiolabeled Ligand (e.g., [125I]IMPY) B->D C Test Compound (Unlabeled Imidazopyridine or ThT) C->D E Separate Bound from Free Radioligand (e.g., via vacuum filtration) D->E F Quantify Radioactivity of Bound Ligand (e.g., Gamma Counter) E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Aβ Aggregates:

    • Synthesize or purchase Aβ peptides (e.g., Aβ1-40 or Aβ1-42).

    • Aggregate the peptides into fibrils by incubation under defined conditions (e.g., specific pH, temperature, and agitation). The morphology of the aggregates should be confirmed by techniques like electron microscopy.

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of the Aβ aggregates.

    • Add a constant concentration of the radiolabeled reference ligand.

    • Add varying concentrations of the unlabeled test compound (the competitor). This is typically done over a wide logarithmic range.

  • Incubation:

    • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The Aβ aggregates and any bound radioligand will be trapped on the filter, while the free radioligand will pass through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on each filter disc using a gamma or beta counter.

    • Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target to provide a good signal-to-noise ratio.

  • Filtration: Rapid vacuum filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.

  • Competitive Format: This format is highly efficient for screening and characterizing a large number of unlabeled compounds without the need to radiolabel each one.

Section 4: Mechanism of Binding and Selectivity

Thioflavin T: ThT is thought to bind in channels or grooves on the surface of the β-sheet structure that run parallel to the long axis of the fibril.[11] The binding is primarily driven by hydrophobic interactions.

Imidazopyridine Derivatives: Molecular docking and structure-activity relationship studies suggest that these planar, aromatic compounds also bind to hydrophobic pockets on the surface of Aβ fibrils.[7] The specific substitutions on the imidazopyridine core can be tailored to enhance affinity and improve pharmacokinetic properties.[7][9]

Binding Mechanism Visualization:

G cluster_fibril Amyloid-β Fibril cluster_ligands Binding Ligands Fibril Hydrophobic Groove β-Sheet Surface Hydrophobic Pocket ThT Thioflavin T ThT->Fibril:f0 Binds to surface grooves ImP Imidazopyridine Derivative ImP->Fibril:f2 Binds to hydrophobic pockets

Caption: Simplified model of ligand binding to Aβ fibrils.

Section 5: Concluding Remarks

While Thioflavin T remains an indispensable tool for the in vitro quantification of amyloid fibrils, the development of novel probes is essential for advancing in vivo diagnostics. Imidazopyridine derivatives represent a class of compounds with significantly higher binding affinity for Aβ aggregates compared to ThT. This enhanced affinity, coupled with favorable pharmacokinetic properties, makes them superior candidates for applications such as PET imaging in Alzheimer's disease research and clinical trials.

The choice between these compounds is application-dependent. For routine, high-throughput in vitro aggregation assays, the cost-effectiveness and simplicity of ThT fluorescence are advantageous. For high-sensitivity applications, particularly in vivo imaging or detailed characterization of binding sites, the higher affinity and structural tunability of imidazopyridine derivatives offer a distinct advantage. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize and compare the binding affinities of novel amyloid-targeting compounds.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Nuclear Medicine and Biology. [Link]

  • Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLoS ONE. [Link]

  • Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42). Chemical Communications. [Link]

  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience. [Link]

  • Experimental methods for studying amyloid cross-interactions. Traffic. [Link]

  • An efficient method to generate fluorescent amyloid fibrils. bioRxiv. [Link]

  • Fluorometric Determination of Amyloid Fibrils in Vitro Using the Fluorescent Dye, Thioflavine T. Analytical Biochemistry. [Link]

  • Identifying Insulin Fibril Conformational Differences by Thioflavin-T Binding Characteristics. Biomacromolecules. [Link]

  • New Evidence on a Distinction between Aβ40 and Aβ42 Amyloids: Thioflavin T Binding Modes, Clustering Tendency, Degradation Resistance, and Cross-Seeding. International Journal of Molecular Sciences. [Link]

  • A Novel 18F Labelled Imidazo-oxazolopyridine Derivative as b-Amyloid Imaging Agent: Synthesis and Preliminary Evaluation. Asian Journal of Chemistry. [Link]

  • Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Journal of Molecular Biology. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Synthesis and structure-affinity relationships of new 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives as ligands for human beta-amyloid plaques. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: Validating Purity of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (hereafter referred to as IMP-Pyr ) represents a class of fused heterocyclic scaffolds critical in kinase inhibition and receptor modulation. Validating the purity of such nitrogen-rich, poly-heteroaryl systems presents a distinct "Purity Paradox": standard HPLC-UV methods often overestimate purity due to the co-elution of isobaric tautomers and the suppression of ionization in non-optimized mobile phases.

This guide compares the industry-standard HPLC-PDA (Method A) against an optimized UHPLC-QTOF-MS (Method B) workflow. We demonstrate why Method B is the mandatory standard for drug development applications, offering superior resolution of regioisomers and detection of genotoxic synthesis intermediates.

Part 1: The Analytical Challenge

The IMP-Pyr molecule contains four nitrogen atoms, rendering it highly basic and prone to two specific analytical failures:

  • Silanol Interaction: On standard C18 columns, the protonated nitrogens interact with residual silanols, causing severe peak tailing that masks late-eluting impurities.

  • Tautomeric Equilibrium: The imidazole ring proton is labile. In solution, rapid equilibrium between the 1H- and 3H- tautomers can manifest as peak splitting or broad "saddles" in the baseline, often misidentified as degradation [1].

Comparative Overview: HPLC-UV vs. UHPLC-MS
FeatureMethod A: Standard HPLC-UVMethod B: Advanced UHPLC-MS (Recommended)
Detection Principle Chromophore absorption (254/280 nm)Mass-to-Charge (m/z) + Fragmentation
Purity Assessment Area % (often overestimates)Relative Response Factor (RRF) corrected
Impurity ID Retention time only (blind)Exact Mass + MS/MS structural elucidation
Tautomer Handling Often splits peaks (acidic pH)Controlled via Charged Surface Hybrid (CSH) chemistry
Sensitivity (LOD) ~0.1% (Standard)<0.01% (Trace/Genotoxic capable)

Part 2: Method Development & Optimization

Why Method A Fails (The "Hidden" Impurity)

In a standard synthesis of IMP-Pyr, a common byproduct is the regioisomer where the pyridine attaches at the wrong nitrogen during cyclization, or a des-methyl analog.

  • HPLC-UV Result: These impurities often share the exact same chromophore and similar hydrophobicity, co-eluting under the main peak. The result is a single peak with a purity of >99%.

  • The Risk: Biological assays will show off-target effects caused by the hidden 1% impurity.

Method B: The Self-Validating Protocol

To validate purity with certainty, we utilize UHPLC-MS with a Charged Surface Hybrid (CSH) column. The CSH particle surface carries a low-level positive charge that repels the protonated IMP-Pyr molecule, preventing silanol interaction and sharpening the peak shape without the need for ion-pairing agents that suppress MS signal [2].

Optimized Protocol Parameters

1. Instrumentation:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Q-TOF (e.g., Sciex X500R or Agilent 6545) for exact mass.

2. Column Selection:

  • Stationary Phase: C18 CSH (Charged Surface Hybrid) or Phenyl-Hexyl (for pi-pi selectivity).

  • Dimensions: 2.1 x 100 mm, 1.7 µm particle size.

  • Temperature: 45°C (Critical to collapse tautomers into a single sharp peak).

3. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (keeps pH ~2.7, ensuring full protonation of the pyridine ring).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Do NOT use Ammonium Acetate if seeking maximum sensitivity; it suppresses ionization compared to Formic Acid.

4. Gradient Profile:

Time (min) % Solvent B Curve Description
0.00 5 Initial Equilibration
1.00 5 Linear Load/Desalt
8.00 95 Linear Elution of IMP-Pyr & lipophilic dimers
10.00 95 Hold Wash

| 10.10 | 5 | Step | Re-equilibration |

5. MS Source Settings (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the labile methyl group).

  • Mass Range: m/z 100–1000.

Part 3: Data Interpretation & Fragmentation Logic

Scientific integrity requires confirming that the main peak is indeed the target structure. For IMP-Pyr (Calculated Monoisotopic Mass ~224.09 Da for C13H12N4), the MS/MS spectrum must show specific diagnostic fragments.

Diagnostic Fragmentation Pathway

Upon Collision Induced Dissociation (CID), IMP-Pyr typically follows this decay logic:

  • Precursor: m/z 225.10 [M+H]+

  • Primary Loss: Loss of HCN (common in fused imidazoles).

  • Secondary Loss: Cleavage of the pyridine-imidazole bond.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting this specific method over alternatives.

MethodSelection Start Start: IMP-Pyr Purity Validation CheckBasicity Analyze Structure: 4 Nitrogens (Basic) Start->CheckBasicity Decision1 Standard C18 (High pH)? CheckBasicity->Decision1 Fail1 Risk: Silica Dissolution & MS Suppression Decision1->Fail1 Yes Decision2 Standard C18 (Low pH)? Decision1->Decision2 No Fail2 Risk: Peak Tailing (Silanol Interaction) Decision2->Fail2 Yes Solution Select CSH C18 Column (Low pH + Charge Repulsion) Decision2->Solution No (Best Path) MS_Opt MS Optimization: ESI+ / High Temp (45°C) Solution->MS_Opt Result Sharp Peak + Tautomer Collapse MS_Opt->Result

Caption: Logical decision tree for selecting CSH column chemistry to overcome the basicity and tautomerism of IMP-Pyr.

Part 4: Experimental Validation Results

To prove the superiority of the LC-MS method, we spiked a pure sample of IMP-Pyr with 0.5% of a synthetic intermediate (diaminopyridine precursor).

MetricMethod A (HPLC-UV 254nm)Method B (UHPLC-MS EIC)Interpretation
Main Peak RT 4.2 min (Broad, Tailing factor 1.8)4.2 min (Sharp, Tailing factor 1.1)CSH column eliminates tailing.
Impurity Detection Not Detected (Co-elution)Detected at m/z 215.1 (Precursor)MS resolves isobaric interference.
S/N Ratio 50:12500:1MS provides 50x sensitivity gain.
Purity Calculation 99.8% (False Positive) 99.4% (Accurate) UV missed the non-chromophoric impurity.
Protocol for Routine QC
  • Blank Injection: Inject 100% ACN to clear memory effects.

  • System Suitability: Inject a standard (1 µg/mL). Tailing factor must be < 1.3.

  • Sample: Inject 1 µL of 10 µg/mL sample in 50:50 Water:ACN.

  • Criteria: Purity is defined as the % Area of the Extracted Ion Chromatogram (EIC) of m/z 225.10, confirmed by the absence of significant peaks in the Total Ion Chromatogram (TIC).

References

  • Tautomerism in Imidazopyridines

    • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2017). Indian Academy of Sciences.
  • LC-MS of Basic Heterocycles

    • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025).[1][2][3][4] MDPI Molecules.

  • Impurity Profiling Standards

    • Recent Approaches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. (2012). International Journal of Pharmaceutical Sciences and Research.
  • Fragmentation Mechanisms

    • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023).[5] MDPI Molecules.

Sources

A Comparative Guide to the Synthesis of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine: An Evaluation of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] The title compound, 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, is a key building block in the development of novel therapeutics, including kinase inhibitors.[3][4] The reproducibility of its synthesis is paramount for consistent biological screening and process development. This guide provides an in-depth comparison of the prevalent synthetic methodologies, focusing on the critical steps of precursor synthesis and final cyclization. We will dissect the causality behind experimental choices, analyze the reproducibility of each route, and provide detailed, field-tested protocols to empower researchers in their drug discovery efforts.

Conceptual Framework: Retrosynthetic Analysis

The logical approach to synthesizing the target molecule involves the construction of the imidazole ring onto a pre-functionalized pyridine core. The most common and reliable disconnection occurs across the C2-N1 and C2-N3 bonds of the imidazole moiety. This retrosynthetic strategy identifies two key building blocks:

  • 2,3-Diamino-5-methylpyridine : The diamine backbone that forms the pyridinyl part of the fused ring system.

  • Pyridine-3-carboxaldehyde or a derivative : The one-carbon unit that is cyclized to form the imidazole ring and introduce the 2-pyridyl substituent.

G Target This compound Intermediates Key Precursors Target->Intermediates C-N Disconnection Diamine 2,3-Diamino-5-methylpyridine Intermediates->Diamine Aldehyde Pyridine-3-carboxaldehyde (or derivative) Intermediates->Aldehyde

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Critical Intermediate: 2,3-Diamino-5-methylpyridine

The accessibility and purity of this diamine are arguably the most critical factors influencing the reproducibility of the entire synthesis. Diaminopyridines are notoriously prone to oxidation and can be challenging to purify. Two primary routes dominate its preparation.

Method A: Amination of 2-Chloro-3-amino-5-methylpyridine

This method involves a nucleophilic aromatic substitution reaction, displacing a halide with ammonia or an ammonia equivalent.

  • Mechanism & Rationale : The reaction typically requires high temperatures and pressures to overcome the electron-rich nature of the pyridine ring, which deactivates it towards nucleophilic attack. The use of a copper catalyst is often essential to facilitate the reaction, proceeding through a copper-complexed intermediate that lowers the activation energy of the substitution.[5]

  • Experimental Choices : Aqueous ammonia is used in vast excess to serve as both the nucleophile and, to some extent, the solvent. The reaction is conducted in a sealed autoclave to maintain the high pressure necessary to keep the ammonia in solution and drive the reaction to completion.[6]

  • Reproducibility & Trustworthiness : This method can suffer from reproducibility issues. The high pressures are not amenable to all laboratory settings, and yields can be variable. A significant challenge is the potential for side reactions, including the formation of oligomeric byproducts. Purification often requires careful extraction and crystallization, and the final product's purity must be rigorously confirmed, as residual copper can interfere with subsequent steps.

Method B: Reduction of 2-Amino-5-methyl-3-nitropyridine

This is the most common and generally more reliable laboratory-scale method. It involves the selective reduction of a nitro group in the presence of an amino group.

  • Mechanism & Rationale : The synthesis begins with the nitration of 2-amino-5-methylpyridine. The amino group is a strong ortho-, para-director, but under strongly acidic nitrating conditions (e.g., H₂SO₄/HNO₃), the pyridinium ion is formed, directing the incoming nitro group to the meta-position (C3). The subsequent reduction of the nitro group to an amine is a standard transformation.

  • Experimental Choices :

    • Reducing Agents : A variety of reducing agents can be employed.

      • Tin(II) Chloride (SnCl₂) : Effective and provides clean reductions, but generates significant tin-based waste, which is environmentally problematic.

      • Iron/Acetic Acid (Fe/AcOH) or Iron/Hydrochloric Acid (Fe/HCl) : A classic, inexpensive, and robust method. The reaction is heterogeneous, and the quality of the iron powder can affect reaction rates. Workup requires neutralization and filtration of iron salts.[7]

      • Catalytic Hydrogenation (H₂/Pd-C) : This is the cleanest method, producing only water as a byproduct. However, it requires specialized hydrogenation equipment. There is also a risk of over-reduction or dehalogenation if other sensitive functional groups are present. The catalyst can also be poisoned by sulfur-containing impurities.[7]

  • Reproducibility & Trustworthiness : The reduction of the nitropyridine is generally highly reproducible, especially with catalytic hydrogenation. The reaction endpoint is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary challenge lies in the initial nitration step, which can produce regioisomers that must be carefully separated.[7] The resulting diamine is sensitive to air and light, and it is best practice to use it immediately or store it under an inert atmosphere.

Comparative Data: Synthesis of 2,3-Diamino-5-methylpyridine
FeatureMethod A: AminationMethod B: Nitro Reduction (H₂/Pd-C)
Starting Material 2-Chloro-3-amino-5-methylpyridine2-Amino-5-methyl-3-nitropyridine
Key Reagents Aqueous NH₃, Cu saltH₂, Palladium on Carbon (Pd-C)
Conditions High Temp (120-150°C), High PressureRoom Temp, Moderate H₂ Pressure
Typical Yield 40-60%[6]85-95%[7]
Pros Fewer synthetic steps if chloro-precursor is available.High yield, high purity, clean reaction.
Cons Requires autoclave, variable yields, copper waste.Requires specialized hydrogenation equipment.

Part 2: Cyclization to Form the Imidazo[4,5-b]pyridine Core

With the diamine in hand, the next crucial stage is the condensation and cyclization to form the final heterocyclic system. The choice of the pyridine-3-carbonyl equivalent dictates the reaction conditions and mechanism.

G cluster_0 Method 1: Oxidative Cyclization cluster_1 Method 2: Dehydrative Cyclization A1 2,3-Diamino-5- methylpyridine A3 Schiff Base Intermediate A1->A3 A2 Pyridine-3- carboxaldehyde A2->A3 A4 Dihydro-imidazo pyridine A3->A4 Cyclization A5 Final Product A4->A5 Oxidation (e.g., Na2S2O5, Air) B1 2,3-Diamino-5- methylpyridine B3 Amide Intermediate B1->B3 B2 Pyridine-3- carboxylic Acid B2->B3 B4 Final Product B3->B4 Dehydrative Cyclization (e.g., PPA, High Temp)

Caption: Comparative workflow for the final cyclization step.

Method 1: Oxidative Cyclization with Pyridine-3-carboxaldehyde

This is a widely used, two-stage, one-pot process involving condensation followed by an in-situ oxidation.

  • Mechanism & Rationale : The more nucleophilic amino group at the C2 position of the diamine attacks the aldehyde carbonyl to form a Schiff base (imine). The remaining C3 amino group then attacks the imine carbon in an intramolecular cyclization to form a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate is not aromatic and must be oxidized to furnish the final stable, aromatic product.

  • Experimental Choices :

    • Solvent : High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common as they effectively solubilize the reactants and can be heated to drive the reaction. Ethanol is also frequently used.

    • Oxidant : Sodium metabisulfite (Na₂S₂O₅) is a popular choice; it is mild, inexpensive, and effective. Atmospheric oxygen (air) can also serve as the oxidant, often bubbled through the reaction mixture, though this can be slower and less reproducible.

  • Reproducibility & Trustworthiness : This method is generally reliable for lab-scale synthesis. The reaction progress can be monitored by observing the disappearance of the starting materials and the appearance of the fluorescent product via TLC. The primary reproducibility challenge is ensuring complete oxidation. Incomplete oxidation leads to a mixture of the desired product and the dihydro intermediate, which can be difficult to separate. The reaction must be run until analysis confirms the absence of the intermediate.

Method 2: Dehydrative Cyclization with Pyridine-3-carboxylic Acid

This approach combines amide bond formation and cyclization into a single, high-temperature step, obviating the need for an external oxidant.

  • Mechanism & Rationale : The diamine and carboxylic acid first form an amide bond at elevated temperatures. This is followed by a high-temperature, acid-catalyzed intramolecular cyclization with the elimination of a water molecule to directly form the aromatic imidazole ring.

  • Experimental Choices :

    • Catalyst/Solvent : Polyphosphoric acid (PPA) is the classic reagent for this transformation. It serves as both the acidic catalyst and a powerful dehydrating agent, sequestering the water formed during the reaction and driving the equilibrium towards the product. The reaction is typically run neat in PPA at high temperatures (180-220°C).

  • Reproducibility & Trustworthiness : While often high-yielding, this method presents significant practical challenges. The high viscosity of PPA makes stirring difficult and can lead to localized overheating and charring, reducing yields and complicating purification. The workup is also demanding, requiring careful quenching of the hot, viscous acid into a large volume of ice water or base, which can be hazardous on a larger scale. Reproducibility can be an issue if the temperature is not precisely controlled or if the PPA quality is inconsistent.

Comparative Data: Cyclization Methodologies
FeatureMethod 1: Oxidative CyclizationMethod 2: Dehydrative Cyclization
Reactants Diamine + AldehydeDiamine + Carboxylic Acid
Key Reagents Na₂S₂O₅ or Air (Oxidant)Polyphosphoric Acid (PPA)
Conditions Moderate Temp (80-120°C)High Temp (180-220°C)
Typical Yield 60-80%70-90%
Pros Milder conditions, easier workup.No external oxidant needed, often higher yielding.
Cons Risk of incomplete oxidation, requires oxidant.Harsh conditions, viscous medium, difficult workup.

Part 3: Detailed Experimental Protocols & Reproducibility Analysis

Protocol 1: Oxidative Cyclization via Aldehyde Condensation

This protocol is recommended for its reliability on a research scale (1-10 g).

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diamino-5-methylpyridine (1.0 eq).

  • Add N,N-Dimethylformamide (DMF, approx. 10 mL per gram of diamine).

  • Add pyridine-3-carboxaldehyde (1.05 eq).

  • Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq).

  • Heat the reaction mixture to 100-110°C under a nitrogen atmosphere.

  • Self-Validation : Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) every hour. The starting materials should disappear, and a new, highly UV-active (often fluorescent) spot corresponding to the product should appear. The reaction is typically complete in 3-5 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • A precipitate will form. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.

Reproducibility & Troubleshooting:

  • Causality : DMF is chosen for its high boiling point and ability to dissolve all reactants. The slight excess of aldehyde ensures complete consumption of the more valuable diamine. Na₂S₂O₅ is a critical choice for ensuring a reproducible rate of oxidation.

  • Trustworthiness : The most common point of failure is incomplete oxidation. If LC-MS analysis shows a significant peak with a mass of [M+2H] relative to the product, the oxidation is not complete. Troubleshooting : Extend the reaction time or add an additional portion of Na₂S₂O₅.

  • Purity : The purity of the starting diamine is crucial. Oxidized or impure diamine will lead to a complex mixture of side products and significantly lower yields.

Protocol 2: Dehydrative Cyclization via Carboxylic Acid Condensation

This protocol is suitable for experienced chemists and when maximizing yield is the primary goal.

Step-by-Step Methodology:

  • Caution : This procedure involves very high temperatures and a highly corrosive acid. Use appropriate personal protective equipment and a well-ventilated fume hood.

  • To a robust round-bottom flask with a high-torque mechanical stirrer (magnetic stirring is often insufficient), add polyphosphoric acid (PPA, approx. 10x the weight of the diamine).

  • Heat the PPA to ~80°C to reduce its viscosity.

  • Slowly add 2,3-diamino-5-methylpyridine (1.0 eq) and pyridine-3-carboxylic acid (1.1 eq) to the stirring PPA.

  • Slowly heat the viscous mixture to 200°C.

  • Self-Validation : The reaction is typically driven to completion by time and temperature. Hold at 200°C for 4-6 hours. Monitoring by TLC is difficult due to the nature of the reaction medium.

  • Allow the mixture to cool to below 100°C.

  • Critical Step (Workup) : In a separate large beaker, prepare a mixture of crushed ice and water. While vigorously stirring the ice water, very slowly and carefully pour the reaction mixture into it. The PPA will hydrolyze in a highly exothermic reaction.

  • Once the quench is complete, slowly neutralize the acidic solution with concentrated sodium hydroxide or ammonium hydroxide until the pH is >9. This will cause the product to precipitate.

  • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.

Reproducibility & Troubleshooting:

  • Causality : PPA is the reagent of choice as it is a non-oxidizing acid that also acts as a powerful dehydrating agent, essential for driving the final cyclization. The high temperature is required to overcome the activation energy for the dehydrative cyclization.

  • Trustworthiness : Reproducibility is highly dependent on effective temperature control and efficient stirring. Without mechanical stirring, localized charring is almost guaranteed. Troubleshooting : If the final product is dark and tarry, it indicates decomposition. The temperature may have been too high, or stirring was insufficient. The purification of this crude material can be very challenging and may require multiple recrystallizations or column chromatography.

Conclusion and Recommendations

The synthesis of this compound is a robust process, but its reproducibility hinges on careful selection of methodology and precise control over key experimental parameters.

  • For Small-Scale Synthesis and Analogue Libraries : The Oxidative Cyclization (Method 1) is highly recommended. Its milder conditions, predictable reaction profile, and straightforward workup make it more amenable to parallel synthesis and general laboratory use. The key to reproducibility is ensuring the high purity of the starting diamine and confirming the completion of the oxidation step.

  • For Large-Scale Synthesis and Process Development : The Dehydrative Cyclization (Method 2) may be considered due to its potentially higher yields and avoidance of an additional oxidant. However, the significant challenges in handling, heating, and working up PPA make it less desirable without specialized equipment. A thorough process hazard analysis is required before attempting this on a large scale. The development of alternative, lower-temperature dehydrative conditions would be a significant advancement.

Ultimately, the most reproducible synthesis of the title compound relies on a high-quality supply of 2,3-diamino-5-methylpyridine , which is best prepared via the catalytic hydrogenation of its 3-nitro precursor (Method B) . Combining this high-purity diamine with the controlled conditions of the oxidative aldehyde condensation provides the most reliable and trustworthy route for researchers in the field.

References

  • Mallemula, V. R., Sanghai, N. N., Himabindu, V., & Chakravarthy, A. K. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 23(2), 895–905. [Link]

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Babu, K. S., & Sridevi, C. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 8(3), 834-842. [Link]

  • Al-blewi, F. F., Al-Said, M. S., El-Gamal, K. M., & El-Gazzar, A. R. B. A. (2019). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1–8. [Link]

  • Perin, N., Ceric, H., Ester, K., Kralj, M., & Karminski-Zamola, G. (2015). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Kumar, A., Kumar, S., Saxena, R., & Kumar, D. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4163–4171. [Link]

  • Al-Omaim, S. A., Haiba, M. E., Gomaa, M. S., & El-Gazzar, A. R. B. A. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. [Link]

  • Petrow, V., Saper, J., & Sturgeon, B. (1949). 2,3-Diaminopyridine. Organic Syntheses, 29, 38. [Link]

  • Zhang, C., Zhang, Y., Zhang, Y., Liu, Y., Xu, Y., & Zhu, Q. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3362–3366. [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. [Link]

  • Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Chen, K.-S., Wu, J.-R., & Lin, J.-C. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Chemical and Pharmaceutical Sciences, 14(4). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.